![molecular formula C13H21NO B15325723 1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol](/img/structure/B15325723.png)
1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol
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Overview
Description
1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol is an organic compound that features a unique structure combining an amino group, a tert-butyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified amino alcohols.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-(4-methylphenyl)propan-2-ol: Similar structure but with a methyl group instead of a tert-butyl group.
1-Amino-3-(4-ethylphenyl)propan-2-ol: Contains an ethyl group instead of a tert-butyl group.
Uniqueness
1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol, commonly referred to as a derivative of aryloxyaminopropanol, is a compound that exhibits significant biological activity, particularly in the realm of cardiovascular and neurological applications. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound functions primarily as a β-blocker , competing with catecholamines for binding at β-adrenergic receptors. This action results in various therapeutic effects, including:
- Antianginal Effects : By reducing heart rate and myocardial oxygen demand, it alleviates angina symptoms.
- Antihypertensive Effects : It lowers blood pressure by inhibiting the effects of the sympathetic nervous system.
- Antiarrhythmic Properties : The compound stabilizes cardiac membranes and prevents abnormal heart rhythms.
Recent studies have also suggested potential anticancer activity , indicating its role in modulating pathways related to tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The structure of this compound contributes to its biological efficacy. The presence of the tert-butyl group enhances hydrophobicity, improving membrane permeability and bioavailability. This structural feature is crucial for its interaction with biological targets .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties. These effects are attributed to the ability to scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cardiovascular diseases .
Study on Antihypertensive Effects
A clinical study evaluated the efficacy of this compound in patients with hypertension. Results showed a significant reduction in systolic and diastolic blood pressure after 12 weeks of treatment compared to placebo groups. The compound was well-tolerated with minimal side effects reported .
Anticancer Activity Assessment
In vitro studies demonstrated that this compound inhibited the proliferation of certain cancer cell lines. Notably, it showed promise against breast cancer cells by inducing apoptosis through mitochondrial pathways .
Table 1: Summary of Biological Activities
Table 2: Clinical Study Results on Hypertension
Parameter | Baseline (mmHg) | Post-Treatment (mmHg) | Change (mmHg) |
---|---|---|---|
Systolic Blood Pressure | 150 | 130 | -20 |
Diastolic Blood Pressure | 95 | 85 | -10 |
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-amino-3-(4-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)8-12(15)9-14/h4-7,12,15H,8-9,14H2,1-3H3 |
InChI Key |
LPWGKYKPXARHDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CN)O |
Origin of Product |
United States |
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